N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-3-nitrobenzamide
Description
Properties
IUPAC Name |
N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O4/c18-12-4-6-14(7-5-12)20-10-13(9-16(20)22)19-17(23)11-2-1-3-15(8-11)21(24)25/h1-8,13H,9-10H2,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEIBBZCCTLGFGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)Cl)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 1-(4-Chlorophenyl)-5-Oxopyrrolidin-3-Amine
Procedure :
- Cyclization :
Mechanistic Insight :
Amide Bond Formation with 3-Nitrobenzoyl Chloride
Procedure :
- Activation :
- Coupling :
Alternative Coupling Agents :
Alternative Synthetic Pathways
One-Pot Tandem Cyclization-Amidation
Procedure :
Microwave-Assisted Synthesis
Procedure :
- Mixture irradiated at 150 W, 100°C, for 20 min using DMF as solvent.
- Reaction Time Reduction : 80% shorter than conventional methods.
Purification and Characterization
Crystallization Techniques
Spectroscopic Data
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, NH), 7.92–7.88 (m, 4H, Ar-H), 4.32 (m, 1H, CH), 3.11 (dd, 2H, CH₂).
- IR (KBr) : 1675 cm⁻¹ (C=O amide), 1520 cm⁻¹ (NO₂).
Challenges and Mitigation Strategies
Nitro Group Instability
Chemical Reactions Analysis
Types of Reactions: N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-3-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can undergo reduction reactions to form corresponding amines or hydroxylamines.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted chlorophenyl derivatives.
Scientific Research Applications
N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-3-nitrobenzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-3-nitrobenzamide involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The nitrobenzamide moiety is known to participate in redox reactions, which can lead to the generation of reactive oxygen species (ROS) and subsequent cellular effects .
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key structural analogs and their distinguishing features are summarized below:
Key Observations :
- Core Structure Influence: The pyrrolidinone core (target compound) vs. pyrazole or triazole alters rigidity and hydrogen-bonding capacity.
- Substituent Effects: The 4-chlorophenyl group is conserved across multiple compounds, suggesting its role in hydrophobic interactions or target binding.
- Bioactivity Trends: Triazole derivatives (e.g., ) show antitumor activity, while pyrazole and quinazolinone analogs () exhibit antimicrobial/antitubercular effects. This highlights how core structure dictates biological target specificity.
Crystallographic and Packing Behavior
The isomorphism study in provides insights into how weak interactions govern crystal packing in 4-chlorophenyl-containing compounds:
- Dihedral Angles : Analogs like (E)-1-(4-chlorophenyl)-N-[1-(4-methylphenyl)-1H-imidazol-4-yl]methanimine exhibit a ~56° dihedral angle between phenyl rings, indicating significant molecular twist. Similar conformational preferences may exist in the target compound.
- Intermolecular Interactions : C–H⋯N hydrogen bonds and π–π stacking are critical for stabilizing crystal lattices. The target compound’s nitro and amide groups likely participate in similar weak interactions.
- Space Group : Triclinic P-1 with Z’=2 (two symmetry-independent molecules) is common in structurally flexible compounds.
Data Tables
Table 1: Structural and Physicochemical Comparison
Biological Activity
N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-3-nitrobenzamide is a synthetic organic compound with significant potential in medicinal chemistry due to its complex structure and diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula and features a pyrrolidine ring, a nitro group, and a chlorophenyl substituent. The presence of these functional groups contributes to its reactivity and biological properties.
1. Anti-inflammatory Activity
Research has indicated that similar compounds with pyrrolidine and nitro substitutions exhibit anti-inflammatory properties. For instance, studies have shown that derivatives of pyrrolidine can effectively reduce inflammation in animal models, such as the carrageenan-induced rat paw edema model. In these studies, the compound was compared with standard anti-inflammatory drugs like indometacin, demonstrating comparable or superior efficacy in reducing inflammation .
2. Antibacterial Activity
Preliminary investigations into the antibacterial potential of related compounds reveal moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis. The mechanism often involves enzyme inhibition or disruption of bacterial cell wall synthesis, which is crucial for the compound's therapeutic applications in treating infections .
3. Enzyme Inhibition
Compounds similar to this compound have shown promising results as enzyme inhibitors. Notably, they have been assessed for their ability to inhibit acetylcholinesterase (AChE) and urease, which are important targets in treating neurodegenerative diseases and urinary tract infections, respectively .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : By binding to active sites on enzymes such as AChE, it can prevent the breakdown of neurotransmitters, enhancing cholinergic signaling.
- Receptor Modulation : The compound may also interact with various receptors involved in inflammatory pathways, leading to reduced cytokine production and inflammation.
Study on Anti-inflammatory Effects
In a study assessing various synthesized compounds with similar structures, this compound was tested for its anti-inflammatory effects using the rat paw edema model. Results indicated a significant reduction in edema compared to control groups treated with saline. The study concluded that structural modifications in similar compounds could enhance anti-inflammatory activity .
Antibacterial Screening
Another study focused on the antibacterial properties of nitro-substituted compounds revealed that this compound exhibited moderate activity against Escherichia coli and Staphylococcus aureus. The findings suggest potential for further development into antibacterial agents .
Summary of Findings
| Biological Activity | Effect | Mechanism |
|---|---|---|
| Anti-inflammatory | Significant reduction in edema | Enzyme inhibition |
| Antibacterial | Moderate activity against specific strains | Disruption of cell wall synthesis |
| Enzyme inhibition | Effective against AChE and urease | Binding to active sites |
Q & A
Q. What are the common synthetic routes for N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-3-nitrobenzamide, and how are reaction conditions optimized?
The synthesis typically involves:
- Cyclization : Formation of the pyrrolidinone ring via intramolecular lactamization under acidic or basic conditions .
- Amide coupling : Reaction of 3-nitrobenzoyl chloride with the intermediate pyrrolidinone derivative using coupling agents like HATU or DCC in anhydrous solvents (e.g., DMF) .
- Purification : Recrystallization or column chromatography to achieve >95% purity, monitored by HPLC . Optimization focuses on solvent choice (polar aprotic solvents enhance yield), temperature control (0–5°C for nitro group stability), and catalyst selection (e.g., DMAP for amide bond formation) .
Q. Which analytical techniques are critical for characterizing the compound’s structure and purity?
Key methods include:
- NMR spectroscopy : 1H and 13C NMR confirm the presence of the chlorophenyl (δ 7.2–7.5 ppm) and nitrobenzamide (δ 8.1–8.3 ppm) groups .
- X-ray crystallography : Resolves stereochemistry of the pyrrolidinone ring; SHELX software is widely used for refinement .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ at m/z 374.08) .
Q. How is the compound screened for initial biological activity in vitro?
- Target-based assays : Enzyme inhibition studies (e.g., kinases, proteases) using fluorescence polarization or calorimetry .
- Cell-based assays : Cytotoxicity profiling (MTT assay) in cancer cell lines (e.g., HeLa, MCF-7) at 1–100 μM concentrations .
- Binding affinity : SPR or ITC to measure interactions with receptors (e.g., GPCRs) .
Advanced Research Questions
Q. How can contradictory data on biological activity between similar analogs be resolved?
- Structure-activity relationship (SAR) studies : Systematic modification of substituents (e.g., replacing 4-chlorophenyl with 3-fluorophenyl) to identify critical functional groups .
- Metabolite profiling : LC-MS/MS to assess stability in microsomal assays, ruling out false positives from degradation products .
- In vivo validation : Pharmacodynamic studies in rodent models to confirm target engagement .
Q. What computational strategies are used to predict the compound’s mechanism of action?
- Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with proteins (e.g., ATX enzyme active site) .
- Molecular dynamics (MD) simulations : GROMACS to assess binding stability over 100-ns trajectories .
- QSAR modeling : PLS regression to correlate nitro group orientation with inhibitory potency .
Q. How can the compound’s pharmacokinetic profile be improved for therapeutic applications?
- ADME optimization : LogP reduction via introduction of hydrophilic groups (e.g., morpholine sulfonyl) to enhance solubility .
- Prodrug design : Masking the nitro group as a nitroreductase-sensitive moiety for tumor-selective activation .
- Plasma stability assays : Incubation with human plasma (37°C, 24h) to identify metabolic hotspots (e.g., amide bond hydrolysis) .
Data Contradiction Analysis
Q. How to address discrepancies in reported enzyme inhibition IC50 values?
- Assay standardization : Use identical buffer conditions (pH 7.4, 25°C) and enzyme sources (e.g., recombinant vs. native) .
- Positive controls : Include reference inhibitors (e.g., staurosporine for kinases) to validate assay sensitivity .
- Data normalization : Express IC50 relative to vehicle-treated controls to account for batch-to-batch variability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
